3-Fluoro-4-[(n-pentyloxy)methyl]phenylZinc bromide
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Overview
Description
3-Fluoro-4-[(n-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(n-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(n-pentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-[(n-pentyloxy)methyl]bromobenzene+Zn→3-Fluoro-4-[(n-pentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(n-pentyloxy)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:
Oxidation: Under specific conditions, the compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where the zinc moiety is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
3-Fluoro-4-[(n-pentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biologically active compounds to study their structure-activity relationships.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-fluoro-4-[(n-pentyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(n-pentyloxy)methyl]phenylmagnesium bromide
- 3-Fluoro-4-[(n-pentyloxy)methyl]phenylboronic acid
- 3-Fluoro-4-[(n-pentyloxy)methyl]phenylsilane
Uniqueness
Compared to similar compounds, 3-fluoro-4-[(n-pentyloxy)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its organozinc nature provides a balance between stability and reactivity, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C12H16BrFOZn |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(pentoxymethyl)benzene-5-ide |
InChI |
InChI=1S/C12H16FO.BrH.Zn/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13;;/h4,7-8H,2-3,6,9-10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SBDUHYAZWYQKCL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
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